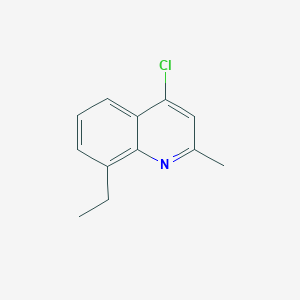

4-Chloro-8-ethyl-2-methylquinoline

Description

Historical Development and Fundamental Principles of Quinoline (B57606) Synthesis

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. sigmaaldrich.com A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958). cymitquimica.com Since these initial discoveries, numerous methods for the synthesis of the quinoline scaffold have been developed, many of which are named after their discoverers.

Several key named reactions have become fundamental to the synthesis of quinoline and its derivatives:

Skraup Synthesis (1880): This is one of the oldest and most well-known methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). google.comrsc.org The sulfuric acid serves as both a catalyst and a dehydrating agent. sigmaaldrich.com

Doebner-von Miller Reaction (1881): This method provides a route to 2- and/or 4-substituted quinolines by reacting an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis acid or Brønsted acid. rsc.org

Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or ester) in the presence of a base or acid catalyst. smolecule.comrsc.org

Combes Synthesis (1888): This method synthesizes 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the reaction of an aniline with a β-diketone. google.com

Gould-Jacobs Reaction: This multi-step synthesis starts with the reaction of an aniline with ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification, decarboxylation, and for 4-chloroquinolines, treatment with a chlorinating agent like phosphorus oxychloride. cymitquimica.com

These classical methods, along with modern advancements such as multicomponent reactions, have provided chemists with a versatile toolkit for constructing a vast library of substituted quinolines. nih.govnih.gov

Role of Quinoline Derivatives as Privileged Scaffolds in Modern Organic Chemistry

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that can serve as ligands for multiple, diverse biological receptors. Current time information in Bangalore, IN.researchgate.net These structures are considered particularly valuable in drug discovery because they provide a robust starting point for developing new therapeutic agents. nih.govresearchgate.net The benzodiazepines were one of the first classes of molecules to be identified as privileged. nih.gov

Quinoline derivatives are widely recognized as a prominent class of privileged scaffolds. nih.gov Their rigid, aromatic structure provides a platform for introducing various functional groups in a well-defined three-dimensional orientation, which can facilitate interactions with biological targets. researchgate.net The diverse biological activities associated with quinoline-based compounds underscore their importance. researchgate.net These activities include:

Antimalarial (e.g., Chloroquine, Quinine) nih.gov

Anticancer smolecule.commdpi.com

Antibacterial and Antifungal nih.govmdpi.com

Antiviral smolecule.commdpi.com

Anti-inflammatory smolecule.com

The ability of the quinoline nucleus to be readily modified through various synthetic strategies allows for the fine-tuning of its pharmacological properties, making it a cornerstone in the design and synthesis of novel bioactive molecules. nih.gov

Structural Context and Research Focus on 4-Chloro-8-ethyl-2-methylquinoline

Structural Identity

This compound is a polysubstituted quinoline derivative. Its structure is defined by the core quinoline rings with a chloro group at position 4, a methyl group at position 2, and an ethyl group at position 8.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63136-24-3 |

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | this compound |

Synthetic Considerations

While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be logically inferred from established quinoline synthesis methodologies. A plausible route would involve the Combes synthesis, starting with the reaction of 2-ethylaniline (B167055) and pentane-2,4-dione (acetylacetone), followed by acid-catalyzed cyclization to form 8-ethyl-2,4-dimethylquinoline. Subsequent selective chlorination at the 4-position, likely using a reagent such as phosphorus oxychloride, would yield the final product. Alternatively, a Conrad-Limpach synthesis using 2-ethylaniline and ethyl acetoacetate (B1235776) would lead to 8-ethyl-2-methylquinolin-4-ol, which can then be chlorinated to this compound. chemicalbook.com

Research Focus and Potential Applications

The research interest in this compound stems primarily from its utility as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The chloro-substituent at the 4-position is a key feature, as it is a reactive site for nucleophilic substitution reactions. mdpi.comcdnsciencepub.com This allows for the introduction of a wide variety of functional groups, particularly amines, to generate novel 4-substituted quinoline derivatives. cdnsciencepub.com

For example, the synthesis of 4-aminoquinoline (B48711) analogs is a significant area of research, as many compounds in this class exhibit potent antimalarial activity. nih.govcdnsciencepub.com The reaction of a 4-chloroquinoline (B167314) with an appropriate amine is a common and effective method for creating these analogs. cdnsciencepub.com The presence of the ethyl group at position 8 and the methyl group at position 2 on the quinoline ring of this compound would influence the steric and electronic properties of its derivatives, potentially modulating their biological activity and pharmacokinetic profiles. Research on related 8-substituted quinolines has shown a broad spectrum of biological effects, including anticancer and antimicrobial properties. nih.govmdpi.com Therefore, this compound serves as a valuable building block for generating libraries of novel compounds for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-ethyl-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUTYUVKHODNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00489634 | |

| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-24-3 | |

| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-ethyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 8 Ethyl 2 Methylquinoline and Analogous Systems

Classical and Named Reactions in Quinoline (B57606) Annulation

The foundational methods for quinoline synthesis, many developed in the late 19th century, remain relevant for their straightforwardness and broad applicability. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives or other ortho-substituted benzene (B151609) precursors.

Friedländer Condensation Approaches and Modifications

The Friedländer synthesis is a direct and versatile method for producing poly-substituted quinolines. researchgate.net It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. researchgate.netorganicreactions.org To synthesize a system analogous to 4-Chloro-8-ethyl-2-methylquinoline, a potential starting material would be a 2-amino-3-ethyl benzaldehyde (B42025) or ketone, which would be reacted with a compound like acetone (B3395972) to provide the 2-methyl substitution.

The reaction mechanism initiates with an aldol (B89426) condensation between the two carbonyl-containing reactants, which then dehydrates. alfa-chemistry.com Subsequently, an intramolecular condensation between the amino group and the remaining carbonyl group, followed by another dehydration step, yields the quinoline ring. alfa-chemistry.com While classic conditions often required high temperatures and harsh catalysts, modern modifications have introduced milder alternatives. alfa-chemistry.com Catalysts such as iodine, p-toluenesulfonic acid, and silica-supported P₂O₅ have been employed, sometimes under solvent-free conditions, to improve yields and simplify procedures. alfa-chemistry.com

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aminobenzophenone | Ethylacetoacetate | MOPS/Al₂O₃, Microwave | Alkyl 2-methyl-4-phenylquinoline-3-carboxylate |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂, 80 °C, Solvent-free | Poly-substituted quinoline |

Data synthesized from multiple sources. alfa-chemistry.combenthamdirect.com

Skraup and Doebner-Miller Syntheses for Quinoline Ring Formation

The Skraup synthesis is a classic method for preparing the parent quinoline ring and its derivatives. wikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comwordpress.com Subsequent cyclization and oxidation yield the quinoline. For an 8-ethyl-2-methylquinoline (B8805613) system, one would start with 2-ethylaniline (B167055) and use a glycerol derivative or an appropriate α,β-unsaturated ketone in place of glycerol. organicreactions.org

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for greater substitution on the quinoline ring. nih.govwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. wikipedia.orgdrugfuture.com This method is particularly useful for producing 2- and 4-substituted quinolines. nih.gov The reaction is believed to proceed via a 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org

Table 2: Comparison of Skraup and Doebner-Miller Reactions

| Reaction | Primary Amine | Carbonyl Source | Key Reagents | Typical Product |

|---|---|---|---|---|

| Skraup | Aniline or substituted aniline | Glycerol (forms acrolein in situ) | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Quinoline or substituted on benzene ring |

| Doebner-Miller | Aniline or substituted aniline | α,β-Unsaturated aldehyde or ketone | Acid catalyst (Lewis or Brønsted) | 2- and/or 4-substituted quinolines |

Data synthesized from multiple sources. wikipedia.orgpharmaguideline.comwikipedia.org

Pfitzinger and Conrad-Limpach-Knorr Methods in Substituted Quinoline Synthesis

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid. wikipedia.org This intermediate then condenses with another carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.orgresearchgate.net This method is valuable for introducing a carboxylic acid group at the 4-position, which can be a handle for further functionalization.

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com The regiochemical outcome is notably dependent on reaction temperature. youtube.com At lower temperatures, the aniline preferentially attacks the keto group, leading to a β-amino acrylate (B77674) intermediate that cyclizes to form a 4-hydroxyquinoline (B1666331) (the Conrad-Limpach product). wikipedia.orgscribd.com These 4-hydroxyquinolines can be subsequently converted to 4-chloroquinolines via reaction with reagents like phosphorus oxychloride. researchgate.net At higher temperatures, the aniline attacks the ester group, forming a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (B72897) (the Knorr product). youtube.comwikipedia.org

Adaptations of the Povarov Reaction for Quinoline Core Construction

The Povarov reaction is a powerful multicomponent reaction for synthesizing substituted quinolines. wikipedia.org It is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.orgiipseries.org The reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic addition by the alkene. wikipedia.org The resulting intermediate undergoes an electrophilic aromatic substitution to close the ring, followed by elimination steps to form the quinoline. wikipedia.org The initial product is often a tetrahydroquinoline, which must be oxidized to the aromatic quinoline. acs.org This method's multicomponent nature allows for the rapid assembly of complex quinolines from simple starting materials. organic-chemistry.org

Contemporary Catalytic Strategies for Quinoline Synthesis

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed reactions, which often provide more efficient, selective, and milder routes to complex molecules compared to classical methods. ias.ac.iniaea.org

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metals such as palladium, copper, rhodium, and iron have been extensively used to catalyze the synthesis of quinolines. ias.ac.iniaea.org These methods include various strategies like C-H activation/functionalization, annulation, and cross-coupling reactions. acs.orgnih.gov For instance, the nitrogen atom in a substituted aniline or a related precursor can act as a directing group to facilitate the selective functionalization of an ortho C-H bond, which can then be used to construct the heterocyclic ring. nih.gov

Copper-catalyzed one-pot syntheses have been developed where anilines react with aldehydes, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in These reactions can utilize molecular oxygen as a green oxidant. ias.ac.in Similarly, palladium-catalyzed reactions are prominent, enabling the construction of the quinoline core through various cross-coupling and cyclization cascades. mdpi.com These contemporary catalytic approaches offer significant advantages in terms of substrate scope, functional group tolerance, and reaction efficiency, providing powerful tools for the synthesis of highly functionalized quinolines like this compound. iaea.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-ethyl benzaldehyde |

| Acetone |

| p-Toluenesulfonic acid |

| Silica-supported P₂O₅ |

| 2-Aminobenzophenone |

| Ethylacetoacetate |

| 3-(N-morpholino)propanesulfonic acid (MOPS) |

| 2-Amino-5-chlorobenzophenone |

| Dimedone |

| Aniline |

| Glycerol |

| Sulfuric acid |

| Nitrobenzene |

| Acrolein |

| 2-ethylaniline |

| Isatin |

| 4-hydroxyquinoline |

| Phosphorus oxychloride |

| 2-hydroxyquinoline |

| Tetrahydroquinoline |

| Palladium |

| Copper |

| Rhodium |

Metal-Free and Organocatalytic Systems for Green Synthesis Protocols

In recent years, metal-free and organocatalytic synthetic methods have gained significant attention as they offer environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.orgmdpi.com These approaches avoid the use of toxic and expensive heavy metals, simplifying purification and reducing environmental impact. semanticscholar.org One such strategy involves an iodine-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines to generate functionalized quinoline derivatives. nih.govacs.org This protocol proceeds under mild conditions with good functional group tolerance. nih.gov Visible-light-mediated reactions have also emerged as a powerful tool for quinoline synthesis. For example, the radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source under visible light irradiation leads to multisubstituted quinolines. acs.org Organocatalytic methods, such as the asymmetric one-pot synthesis of complex cyclopenta[b]quinoline derivatives, demonstrate the power of small organic molecules to catalyze complex transformations with high stereoselectivity. nih.govacs.org

Nanocatalyst Applications in Quinoline Derivatization

Nanocatalysts represent a frontier in catalytic science, offering advantages such as high surface-area-to-volume ratios, enhanced reactivity, and ease of recovery and recyclability. acs.orgnih.gov Various metal-based nanoparticles, including those of iron, copper, zinc, and cobalt, have been applied to the synthesis of quinolines, often in green protocols like the Friedlander annulation. acs.orgsid.ir For instance, nano-flake ZnO has been used as a cost-effective and reusable catalyst for the synthesis of quinoline derivatives under solvent-free conditions. sid.ir Similarly, cobalt nanoparticles prepared from inexpensive Co(II) salts have proven to be efficient catalysts for the hydrogenation of quinoline derivatives in water. rsc.org The application of magnetically separable nanocatalysts further enhances their practical utility by allowing for simple and efficient catalyst separation from the reaction medium using an external magnet. benthamdirect.com

Regioselective Synthesis of this compound and Related Structures

The synthesis of a specifically substituted quinoline like this compound requires precise control over the introduction of each functional group. This regioselectivity can be achieved either by building the ring from pre-functionalized precursors or by selectively functionalizing the pre-formed quinoline core.

Controlled Introduction of Chloro-, Ethyl-, and Methyl Substituents

2-Methyl Group: The methyl group at the C2 position is commonly introduced through classical quinoline syntheses. The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds (generated in situ from aldehydes or ketones), is a well-established method for producing 2-substituted quinolines. mdpi.com Alternatively, starting with 2-methyl-substituted precursors, such as in the acid-catalyzed reaction of 2-methylquinolines with aldehydes, can directly lead to derivatives with the desired C2-methylation. nih.govresearchgate.net A one-step synthesis from nitrobenzene and ethanol (B145695) using a multifunctional PtSn/γ-Al₂O₃ catalyst also yields 2-methylquinoline. google.com

4-Chloro Group: The introduction of a chlorine atom at the C4 position is most frequently accomplished by the dehydroxychlorination of the corresponding 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4-one). acs.org This transformation is classically performed using chlorinating agents like phosphorus oxychloride (POCl₃). google.comchemicalbook.com More recent, milder methods have been developed, such as a cascade reaction of N-aryl enaminones promoted by bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO), which yields substituted 4-chloroquinolines directly. acs.org The resulting 4-chloroquinoline (B167314) is a versatile intermediate for further functionalization, particularly for nucleophilic aromatic substitution reactions to introduce amino groups at the C4 position. nih.govfrontiersin.org

8-Ethyl Group: The regioselective introduction of an ethyl group at the C8 position is the most synthetically challenging aspect. Direct C-H functionalization at C8 is less common than at C2. However, advances in palladium catalysis have enabled C8-selective C-H arylation of quinoline N-oxides, providing a potential blueprint for developing C8-alkylation methods. acs.org A more straightforward and predictable strategy involves starting with an aniline precursor that already contains the desired ethyl group at the ortho position (i.e., 2-ethylaniline). Subsequent cyclization via established methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, would then construct the heterocyclic ring, fixing the ethyl group at the C8 position of the resulting quinoline.

A plausible synthetic strategy for this compound would therefore involve the construction of an 8-ethyl-2-methylquinolin-4-one intermediate, followed by chlorination at the C4 position. The quinolin-4-one could be assembled using a Conrad-Limpach or related synthesis from 2-ethylaniline and a β-ketoester like ethyl acetoacetate (B1235776).

Precursor Synthesis and Sequential Reaction Design for Site Specificity

Achieving the specific substitution pattern of this compound relies heavily on the strategic synthesis of precursors and the sequential application of reactions to ensure regioselectivity.

Classical methods like the Friedländer synthesis offer a direct route by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.goviipseries.org For the target molecule, this would involve a reaction between 2-amino-3-ethylacetophenone and a compound providing the C2-methyl and C3 components. However, the availability of specifically substituted precursors can be a limitation. acs.org

A more common and versatile approach is a sequential functionalization strategy. This often begins with constructing a quinolone (4-hydroxyquinoline) core, which is then subsequently chlorinated. The Gould-Jacobs reaction, for instance, can be used to synthesize substituted 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate. researchgate.net The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the 4-chloroquinoline derivative. acs.orgresearchgate.net This dehydroxychlorination is a standard and effective method for introducing the chlorine atom at the C4 position. acs.org

Modern synthetic methods offer more direct ways to functionalize the quinoline ring with high site specificity. The activation of the quinoline ring through the formation of a quinoline N-oxide is a powerful strategy. researchgate.net The N-oxide group directs C-H activation, enabling the introduction of functional groups at the C2 and C8 positions under relatively mild conditions. researchgate.netnih.govmdpi.com This allows for a planned, step-by-step introduction of substituents onto a pre-formed quinoline core, providing excellent control over the final structure. For example, a pre-existing 8-ethylquinoline (B27807) N-oxide could be selectively functionalized at the C2 position.

| N-Oxide Directed C-H Functionalization | Use of an N-oxide directing group to achieve regioselective functionalization at positions like C2 and C8. researchgate.netnih.gov | High regioselectivity; mild reaction conditions. | Requires additional steps for N-oxide formation and potential removal. |

Multi-component Reactions and One-Pot Strategies for Efficiency

To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in constructing complex molecules like substituted quinolines. MCRs combine three or more reactants in a single operation to form a product that incorporates substantial parts of all starting materials, offering high atom economy and synthetic versatility. researchgate.net

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. researchgate.net These reactions allow for the construction of complex molecular architectures in a single step from simple, readily available starting materials.

Specifically for 4-chloroquinolines, innovative one-pot cascade reactions have been developed. A notable method involves the reaction of N-aryl enaminones promoted by bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO). acs.orgacs.orgresearcher.life This approach is valued for its use of accessible starting materials, broad substrate compatibility, and gentle reaction conditions. acs.org The proposed mechanism involves a sequence of α-carbonylation, 6π-azaelectrocyclization, and dehydroxychlorination, all occurring in a single pot to afford the final 4-chloroquinoline product. acs.orgresearcher.life Such one-pot procedures are highly efficient as they avoid the need for isolation and purification of intermediates, saving time, solvents, and resources. cancer.gov

Table 2: Overview of Efficient Synthetic Strategies for Quinolines

| Strategy | Key Features | Reactants (Example) | Efficiency Gains |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Three or more components combined in a single step; high atom economy. | Anilines, aldehydes, activated alkenes (Povarov-type). | Rapid generation of molecular complexity and diversity. researchgate.net |

| One-Pot Borylation/Arylation | Sequential reactions in a single flask without intermediate isolation; palladium-catalyzed. cancer.gov | 4-chloroquinolines, diboron (B99234) esters, aryl halides. cancer.gov | Avoids purification of intermediates; reduces waste. |

| One-Pot Cascade (for 4-Chloroquinolines) | A sequence of intramolecular reactions triggered by a single set of reagents. acs.org | N-aryl enaminones with BTC/TPPO. acs.orgresearcher.life | Direct synthesis of 4-chloroquinolines, bypassing traditional multi-step routes. acs.org |

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for quinoline synthesis. These approaches focus on reducing energy consumption, minimizing waste, and avoiding the use of hazardous solvents and reagents. benthamdirect.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology that dramatically accelerates chemical reactions. benthamdirect.comresearchgate.net By using microwave irradiation, reaction mixtures are heated rapidly and uniformly, leading to significant reductions in reaction times—often from hours to minutes—and frequently resulting in higher product yields and purity. tandfonline.comnih.govacs.org

The application of microwave irradiation has been successfully demonstrated in various quinoline syntheses. For example, the reaction of isatins with ketones to produce quinoline-4-carboxylic acids is significantly more efficient under microwave conditions compared to conventional heating. tandfonline.com Esterification of a quinoline carboxylic acid that required 22 hours of conventional reflux heating was completed in just 10 minutes under microwave irradiation, achieving a comparable yield. tandfonline.com The combination of multi-component strategies with microwave assistance further enhances synthetic efficiency, allowing for the rapid, one-pot construction of complex quinoline-based hybrids. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Isatin with Ketones | N/A | 3-15 min, High Yield | tandfonline.com |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours, ~94% | 10 min, 94% | tandfonline.com |

Solvent-Free and Alternative Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. Consequently, solvent-free reaction conditions have been explored for quinoline synthesis. These "dry media" reactions, sometimes facilitated by grinding or gentle heating on a solid support, can lead to cleaner reactions, simpler work-ups, and reduced environmental impact. nih.govresearchgate.net

An eco-friendly and straightforward method for synthesizing quinolines has been developed under solvent-free and catalyst-free conditions, representing a significant improvement over traditional methods that rely on harmful organic solvents. In other examples, solid catalysts like caesium iodide have been used to effectively promote the reaction between 2-aminoaryl ketones and other ketones under solvent-free thermal conditions, resulting in good yields and short reaction times. researchgate.net The use of heterogeneous catalysts is also a promising green approach, as they can be easily recovered and reused. researchgate.net

Reaction Chemistry and Functional Group Transformations of 4 Chloro 8 Ethyl 2 Methylquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system, particularly when substituted with a halogen at the 4-position, is susceptible to nucleophilic substitution reactions.

The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloride ion.

Common nucleophilic substitution reactions at the 4-position of chloroquinolines include:

Amination: Reaction with amines to form 4-aminoquinoline (B48711) derivatives. These reactions can be carried out under various conditions, including direct coupling at high temperatures, base-catalyzed reactions, or using acid catalysts. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become increasingly important for forming C-N bonds with a wide range of amines, including primary and secondary amines, under milder conditions. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions offer high yields and broad substrate scope. nih.govacs.org

Alkoxylation and Hydroxylation: Reaction with alkoxides or hydroxides to yield 4-alkoxy or 4-hydroxyquinolines, respectively.

Thiolation: Displacement by thiols or thiolate anions to produce 4-thioquinolines.

Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form a new carbon-carbon bond at the 4-position. researchgate.netorganic-chemistry.orgwikipedia.org These reactions are versatile for synthesizing poly-substituted quinolines. nih.gov The reactivity of the halogen in these couplings generally follows the trend I > Br > Cl. nih.gov

The table below summarizes the outcomes of typical nucleophilic substitution reactions on 4-chloroquinolines.

| Nucleophile | Reagent Example | Product | Reaction Type |

| Amine | R-NH₂ | 4-Aminoquinoline derivative | SNAr / Buchwald-Hartwig Amination |

| Alkoxide | R-O⁻ | 4-Alkoxyquinoline derivative | SNAr |

| Thiolate | R-S⁻ | 4-Thioquinoline derivative | SNAr |

| Boronic Acid | R-B(OH)₂ | 4-Aryl/Alkyl-quinoline derivative | Suzuki-Miyaura Coupling |

In di- or poly-halogenated quinolines, selective substitution can often be achieved due to the differential reactivity of the halogen atoms. For instance, in a molecule with both a 4-chloro and a 6-bromo substituent, the more reactive bromo group can be selectively targeted in a Buchwald-Hartwig amination. nih.gov The choice of catalyst and reaction conditions is crucial for achieving such selectivity. nih.gov

Electrophilic Aromatic Substitution and Directed Functionalization

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzene ring portion of the quinoline system. The directing effects of the existing substituents (ethyl at C8 and methyl at C2) will influence the position of further substitution. The ethyl group is an ortho-, para-director, while the deactivating effect of the heterocyclic ring will likely direct incoming electrophiles to the 5- and 7-positions.

Specific conditions and reagents are required to drive electrophilic substitutions on the quinoline core.

Oxidative Transformations of the Quinoline Core and Alkyl Side Chains

The quinoline core and its alkyl side chains can undergo oxidative transformations. The specific outcome depends on the oxidizing agent and the reaction conditions. Strong oxidation can lead to the degradation of the aromatic system, while milder conditions may allow for the selective oxidation of the alkyl groups. For instance, the methyl group could potentially be oxidized to a carboxylic acid.

Reductive Pathways and Hydrogenation Studies of the Quinoline System

The quinoline ring system can be reduced to form tetrahydroquinolines. Catalytic hydrogenation is a common method for this transformation. rsc.orgacs.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction. rsc.org For instance, hydrogenation over platinum in a weakly basic solvent like methanol (B129727) typically results in the reduction of the pyridine (B92270) ring, yielding a 1,2,3,4-tetrahydroquinoline. rsc.org In contrast, hydrogenation in a strongly acidic medium like trifluoroacetic acid can lead to the reduction of the benzene ring. rsc.orgacs.org

Various catalytic systems have been developed for the hydrogenation of substituted quinolines, including ruthenium, iridium, and cobalt-based catalysts. pku.edu.cnthieme-connect.com These methods often offer high yields and enantioselectivity for the synthesis of chiral tetrahydroquinolines. pku.edu.cnrsc.org Some cobalt-catalyzed systems have shown effectiveness in the hydrogenation of halogenated quinolines, although hydrodehalogenation can be a competing side reaction. thieme-connect.com

The table below presents different catalytic systems for quinoline hydrogenation.

| Catalyst System | Solvent | Product | Key Feature |

| Platinum | Methanol | 1,2,3,4-Tetrahydroquinoline | Reduction of the pyridine ring rsc.org |

| Platinum | Trifluoroacetic Acid | 5,6,7,8-Tetrahydroquinoline | Reduction of the benzene ring rsc.orgacs.org |

| Chiral Ruthenium Complexes | Methanol | Chiral 1,2,3,4-Tetrahydroquinoline | High enantioselectivity pku.edu.cn |

| Hantzsch ester | Ambient conditions | 1,2,3,4-Tetrahydroquinoline | Chemoselective transfer hydrogenation rsc.org |

| Cobalt/Zinc | Water | 1,2,3,4-Tetrahydroquinoline | Heterogeneous catalysis thieme-connect.com |

Functional Group Interconversions Involving the Ethyl and Methyl Moieties

Functional group interconversions involve the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk The ethyl and methyl groups on the quinoline ring can potentially undergo various transformations. For example, the methyl group could be halogenated under radical conditions, and the resulting halomethyl group could then be converted to other functionalities like alcohols, ethers, or amines through nucleophilic substitution. Similarly, the ethyl group could undergo reactions at its benzylic position.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 8 Ethyl 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A cornerstone of molecular structure determination, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are not available in the public domain for 4-Chloro-8-ethyl-2-methylquinoline. Such data would be essential for assigning the specific resonances of the aromatic and aliphatic protons within the molecule, and for determining the connectivity of these protons through analysis of spin-spin coupling.

Carbon (¹³C) NMR Chemical Shift Assignments and Multiplicity

Similarly, detailed ¹³C NMR spectral data for this compound, which would reveal the chemical shifts and multiplicities of each carbon atom, is not documented in accessible scientific resources. This information is critical for confirming the carbon framework of the molecule.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Correlation Spectroscopy (COSY) are instrumental in establishing the precise connectivity between protons and carbons. The absence of any published 2D NMR studies for this compound means that a definitive and unambiguous assignment of its complex structure cannot be made.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure. No experimental or calculated IR or Raman spectra for this compound could be located. This data would typically provide characteristic vibrational frequencies for the C-Cl, C-N, C=C, and C-H bonds within the quinoline (B57606) ring system and its substituents.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and for deducing its structure through analysis of its fragmentation patterns. While the molecular weight can be calculated from the chemical formula (C₁₂H₁₂ClN), specific experimental mass spectra, which would show the molecular ion peak and characteristic fragment ions, are not available. This prevents a detailed discussion of its fragmentation pathways under mass spectrometric conditions.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

The isolation and purification of this compound, a substituted quinoline, from reaction mixtures and the subsequent assessment of its purity are critically dependent on various chromatographic techniques. The selection of an appropriate chromatographic method is dictated by the scale of the separation, the physicochemical properties of the compound, and the nature of the impurities present. The primary methods employed include column chromatography for preparative scale purification, thin-layer chromatography for rapid analysis and reaction monitoring, and high-performance liquid chromatography (HPLC) and gas chromatography (GC) for high-resolution separation and quantitative purity determination.

Column Chromatography

For the initial purification of multi-gram quantities of this compound following its synthesis, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase.

Research on the purification of structurally similar quinoline derivatives provides a strong basis for the conditions applicable to this compound. For instance, the purification of 6-chloro-8-methyl quinoline has been successfully achieved using flash chromatography with a mobile phase gradient of ethyl acetate (B1210297) in n-hexane. Similarly, other quinoline derivatives have been purified using solvent systems such as ethyl acetate and petroleum ether. These findings suggest that a non-polar to moderately polar solvent system is effective for the elution of halogenated and alkylated quinolines from a silica gel column. The progress of the separation is typically monitored by thin-layer chromatography to identify and collect the fractions containing the pure product.

A representative set of conditions for the column chromatographic purification of a compound like this compound is detailed in the table below.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (B92381) (e.g., 5% to 20%) |

| Elution Mode | Isocratic or Gradient |

| Detection | UV visualization (254 nm) or TLC analysis of fractions |

| Application | Preparative scale purification post-synthesis |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for the rapid qualitative analysis of this compound. It is routinely used to monitor the progress of a chemical reaction, to identify the components in a mixture, and to determine the purity of a sample. mdpi.comresearchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel, which often contains a fluorescent indicator. mdpi.com The plate is then developed in a sealed chamber containing a suitable solvent or solvent mixture (mobile phase). mdpi.com

The separation is based on the principle of differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identifying compounds. For quinoline derivatives, various solvent systems have been reported. For example, a mixture of hexane and acetone (B3395972) has been used for the TLC analysis of related quinoline compounds. nih.gov For more complex separations of quinoline alkaloids, a quaternary mobile phase consisting of toluene, chloroform, diethyl ether, and diethylamine (B46881) has been employed. researchgate.net

The following table outlines typical conditions for the TLC analysis of substituted quinolines.

| Parameter | Description |

| Stationary Phase | Silica Gel plates with fluorescent indicator (F254) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Chloroform:Methanol (B129727) (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or staining with iodine vapor |

| Application | Reaction monitoring, purity assessment |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful analytical technique for the separation, identification, and quantification of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, is commonly used for the analysis of quinoline derivatives.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds provide a template for method development. For example, a validated HPLC method for a ciprofloxacin (B1669076) derivative utilized a C18 column with a mobile phase of aqueous potassium dihydrogen phosphate (B84403) and acetonitrile (B52724). sielc.com The separation of various sulfonated quinophthalones, the basis of Quinoline Yellow, has also been achieved using HPLC. nih.gov These examples indicate that a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol would be a suitable mobile phase for the analysis of this compound.

A hypothetical HPLC method for the purity assessment of this compound is presented below.

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Application | Purity determination, quantitative analysis |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A developed method for the determination of quinoline in textiles utilized a DB-5MS capillary column and a programmed temperature gradient. madison-proceedings.com The retention time for quinoline under these specific conditions was found to be 6.596 minutes. madison-proceedings.com While the retention time for this compound would differ due to its higher molecular weight and different substitution pattern, this provides a starting point for method development. The presence of chloro, ethyl, and methyl groups will influence the compound's volatility and interaction with the stationary phase, leading to a different retention time.

The table below outlines a potential set of parameters for the GC-MS analysis of this compound.

| Parameter | Description |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split or splitless |

| Temperature Program | Initial temperature of 100°C, ramped to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Application | Purity assessment, identification of impurities |

Theoretical and Computational Investigations of 4 Chloro 8 Ethyl 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 4-Chloro-8-ethyl-2-methylquinoline. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this process considers the spatial arrangement of the quinoline (B57606) core and its substituents. A crucial aspect of this analysis is the exploration of the conformational landscape, particularly concerning the rotation of the ethyl group at the 8-position. Different rotational conformers can possess varying energies, and identifying the global minimum energy conformer is essential for accurate subsequent calculations.

Theoretical studies on similar substituted quinolines, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have demonstrated the existence of multiple conformers with distinct energy levels. ijprajournal.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the optimized bond lengths, bond angles, and dihedral angles of its most stable conformer.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule.

In this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the ring, indicating the potential for intramolecular charge transfer upon electronic excitation. Recent DFT studies on other quinoline derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energies. nih.govacs.org

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: These values are representative and based on typical DFT calculation results for similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) areas.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the methyl and ethyl groups, as well as the region around the chlorine atom, would exhibit positive potential, indicating susceptibility to nucleophilic attack. This information is vital for predicting how the molecule might interact with biological receptors or other reactants. Studies on related compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde have successfully used MEP to identify such reactive sites. ijprajournal.com

Quantum Chemical Descriptors for Predicting Chemical Reactivity

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its behavior in chemical reactions.

Key descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. rsc.org

Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |

Note: These values are derived from the illustrative HOMO and LUMO energies and are for representative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. scholarsresearchlibrary.com For a class of compounds like substituted quinolines, QSAR can be instrumental in designing new derivatives with enhanced potency. nih.gov

A QSAR study involving this compound would typically involve:

A dataset of quinoline derivatives with experimentally determined biological activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Development of a statistical model (e.g., multiple linear regression, partial least squares) that correlates the descriptors with the activity. allsubjectjournal.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives, thereby guiding the design of more effective compounds. The model can highlight which structural features, such as the presence and position of chloro, ethyl, and methyl groups, are crucial for the desired biological effect. mdpi.com

Molecular Docking Simulations for General Binding Mode Prediction in Theoretical Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. tubitak.gov.trnih.gov

A typical molecular docking simulation would involve:

Obtaining the three-dimensional structure of a target protein, often from a repository like the Protein Data Bank.

Placing the optimized structure of this compound into the binding site of the protein.

Using a scoring function to evaluate the different possible binding poses and identify the one with the most favorable interaction energy.

The results of the docking simulation would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.

Applications of 4 Chloro 8 Ethyl 2 Methylquinoline in Chemical Sciences

Utility as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

The presence of a chlorine atom at the 4-position of the quinoline (B57606) ring is the key to the synthetic versatility of 4-Chloro-8-ethyl-2-methylquinoline. This chloro group is a proficient leaving group, rendering the C4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, transforming the quinoline core into more complex and functionally diverse molecules.

The general reactivity of 4-chloroquinolines with various nucleophiles is well-documented. For instance, they readily react with amines, alcohols, and thiols to yield the corresponding 4-amino, 4-alkoxy, and 4-thioquinolines. This reactivity is crucial for the construction of molecules with potential biological activity. For example, the synthesis of various 4-aminoquinoline (B48711) derivatives, which are known for their antimalarial properties, often proceeds through the nucleophilic displacement of a 4-chloro substituent.

The 2-methyl group on the quinoline ring can also participate in various chemical transformations. The methyl group's protons are acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the side chain or the introduction of further functional groups.

The combination of these reactive sites makes this compound a valuable building block for the synthesis of a diverse range of complex heterocyclic systems and other organic molecules.

Table 1: Representative Nucleophilic Substitution Reactions on the 4-Chloroquinoline (B167314) Scaffold

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline (B41778) | 4-Anilinoquinoline |

| Alcohol | Sodium Ethoxide | 4-Ethoxyquinoline |

| Thiol | Thiophenol | 4-(Phenylthio)quinoline |

| Azide (B81097) | Sodium Azide | 4-Azidoquinoline |

Role in Ligand Design for Organometallic Catalysis

The quinoline framework is a prominent structural motif in the design of ligands for organometallic catalysis. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with a wide range of transition metals to form stable complexes. These metal complexes can then act as catalysts for a variety of organic transformations, including important carbon-carbon bond-forming reactions.

Specifically, this compound can be envisioned as a precursor to a variety of ligands. The chloro group can be substituted with other coordinating groups, such as phosphines or other nitrogen-containing heterocycles, to create bidentate or even tridentate ligands. The steric and electronic properties of the resulting ligand, which are crucial for its catalytic activity and selectivity, can be fine-tuned by the nature of the substituent introduced at the 4-position, as well as by the existing ethyl and methyl groups on the quinoline ring.

For instance, quinoline-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net These reactions are fundamental tools in modern organic synthesis for the construction of complex organic molecules. The efficiency and selectivity of these catalytic systems are highly dependent on the structure of the ligand coordinated to the metal center. In some instances, the quinoline substrate itself can act as a ligand, facilitating the catalytic cycle. nih.gov

The development of chiral quinoline-based ligands has also been a significant area of research, leading to the advancement of asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Integration into Materials Chemistry Research (e.g., electronic materials)

Substituted quinolines have emerged as a promising class of materials for applications in materials chemistry, particularly in the field of organic electronics. The extended π-conjugated system of the quinoline ring gives rise to interesting photophysical and electronic properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes. researchgate.netrsc.orguconn.edu

The specific substituents on the quinoline core of this compound play a crucial role in modulating its electronic and photophysical properties. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl and ethyl groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule, as well as its charge transport characteristics.

By strategically modifying the structure of this compound, for example, by replacing the chloro group with other functional moieties, it is possible to tune its fluorescence properties, leading to materials that emit light across the visible spectrum. nih.gov This tunability is a key advantage in the design of new materials for full-color displays and solid-state lighting applications. Furthermore, the aggregation-induced emission (AIE) properties observed in some quinoline derivatives make them particularly attractive for use in non-doped OLEDs. rsc.org

Table 2: Influence of Substituents on the Photophysical Properties of Quinoline Derivatives

| Substituent Type | Effect on Emission Wavelength | Potential Application |

|---|---|---|

| Electron-donating groups | Red-shift (longer wavelength) | Red/Orange Emitters |

| Electron-withdrawing groups | Blue-shift (shorter wavelength) | Blue/Green Emitters |

| Extended π-conjugation | Red-shift and enhanced quantum yield | High-efficiency OLEDs |

Broader Industrial and Chemical Applications of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemistry, with a vast number of synthetic and naturally occurring quinoline derivatives exhibiting a wide range of biological activities. This broad applicability underscores the industrial and chemical importance of substituted quinolines as a class of compounds.

In the pharmaceutical industry, quinoline derivatives are found in a variety of drugs with diverse therapeutic applications. For instance, the quinoline core is central to the antimalarial drugs quinine (B1679958) and chloroquine. Furthermore, quinoline-based compounds have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The specific substitution pattern on the quinoline ring is critical in determining the biological activity and pharmacological profile of these compounds.

In the agrochemical sector, substituted quinolines are utilized in the development of herbicides, fungicides, and insecticides. These compounds can offer novel modes of action and help to manage the development of resistance to existing crop protection agents.

Beyond the life sciences, substituted quinolines are also used as dyes and pigments, corrosion inhibitors, and in the synthesis of various specialty chemicals. The versatility of the quinoline ring system, coupled with the ability to readily modify its structure, ensures its continued importance in a wide range of industrial and chemical applications.

Future Perspectives and Emerging Research Challenges in 4 Chloro 8 Ethyl 2 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Pathways with Enhanced Atom Economy

The traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often face scrutiny regarding their environmental impact and efficiency. mdpi.comrsc.org Future research must prioritize the development of novel and sustainable synthetic pathways for 4-Chloro-8-ethyl-2-methylquinoline that exhibit high atom economy. Atom economy, a concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu

Current synthetic strategies for quinoline cores often involve multi-step procedures that may generate significant waste. acs.orgorientjchem.org Innovative approaches could include one-pot multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like this compound in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. rsc.org The use of environmentally benign solvents, recyclable catalysts, and microwave-assisted or ultrasound-promoted reactions are also key areas for development. rsc.orgnih.gov For instance, the Friedländer synthesis, a classic method for quinoline formation, can be adapted using greener catalysts and conditions. nih.gov Exploring catalytic C-H bond activation strategies could also provide more direct and atom-economical routes to substituted quinolines. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, molecular diversity. rsc.org | Identification of suitable starting materials and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Scalability and equipment costs. |

| Catalytic C-H Activation | Direct functionalization, high atom economy, reduced pre-functionalization steps. mdpi.com | Catalyst design and selectivity control. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for automation. | Initial setup cost and optimization complexity. |

Exploration of Undiscovered Reactivity Profiles and Transformation Capabilities

The chemical personality of this compound is largely defined by its chloro, ethyl, and methyl substituents on the quinoline core. The chlorine atom at the 4-position is a particularly reactive site, susceptible to nucleophilic substitution reactions. mdpi.comyoutube.com This opens up a vast landscape for chemical transformations.

Future research should focus on systematically exploring the reactivity of this compound with a wide range of nucleophiles. This could lead to the synthesis of novel derivatives with potentially interesting biological or material properties. For example, reactions with amines, thiols, and alkoxides could yield new families of 4-substituted-8-ethyl-2-methylquinolines. The reactivity of the ethyl and methyl groups, while generally lower than the chloro group, could also be explored, for instance, through radical halogenation followed by further functionalization. The quinoline nitrogen itself can undergo reactions such as N-oxidation. youtube.com

Furthermore, the development of novel catalytic systems could unlock previously inaccessible transformations. For instance, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) using the chloro-substituent as a handle could be employed to introduce a variety of aryl, vinyl, or other organic fragments at the 4-position. numberanalytics.com

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

In recent years, computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.net For this compound, advanced computational modeling can play a pivotal role in predicting its properties and guiding the design of new synthetic routes and reactions.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, reactivity indices (like electrostatic potential and frontier molecular orbitals), and spectroscopic properties of the molecule. This information can help in understanding the regioselectivity of reactions and predicting the most likely sites for electrophilic and nucleophilic attack. youtube.com

Molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.gov This predictive power can significantly accelerate the discovery of new bioactive compounds by prioritizing the synthesis of molecules with the highest potential for desired biological activity. Furthermore, computational tools can aid in the design of more efficient synthetic pathways by modeling reaction mechanisms and predicting reaction outcomes under different conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. These technologies offer unprecedented control over reaction parameters, leading to improved yields, enhanced safety, and the ability to rapidly generate libraries of compounds.

For this compound, the development of a robust flow chemistry synthesis would be a significant advancement. Flow reactors allow for precise control over temperature, pressure, and reaction time, which can be critical for optimizing reactions and minimizing the formation of byproducts. This is particularly relevant for potentially exothermic or hazardous reactions.

Furthermore, integrating flow synthesis with automated purification and analysis systems can create a fully automated platform for the production and screening of this compound derivatives. This high-throughput approach would enable the rapid exploration of a vast chemical space, accelerating the discovery of new compounds with desirable properties. The data generated from these automated experiments can also be used to train machine learning algorithms for even more accurate prediction of reaction outcomes and compound properties.

Q & A

Basic: What synthetic strategies are effective for introducing ethyl and methyl substituents on the quinoline core?

The synthesis of 4-Chloro-8-ethyl-2-methylquinoline derivatives typically involves multi-step routes, including:

- Friedel-Crafts alkylation or Vilsmeier-Haack formylation to position substituents on the quinoline ring.

- Reductive amination using NaBHCN (as demonstrated in the reduction of imines to amines in related quinoline derivatives) .

- Halogenation (e.g., chlorination at the 4-position) via electrophilic substitution or directed lithiation.

Purification often employs recrystallization from methanol or column chromatography, with reaction progress monitored by TLC .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Key steps include:

- Data collection : High-resolution single-crystal X-ray diffraction (e.g., at 173 K to minimize thermal motion) .

- Structure refinement : Using SHELXL for small-molecule refinement to model bond lengths, angles, and hydrogen bonding. For twinned crystals (common in quinoline derivatives), twin law refinement is critical .

- Validation : Compare derived dihedral angles and planarity metrics with structurally analogous compounds (e.g., 8-Chloro-2-methylquinoline, RMS deviation = 0.04 Å for planar quinoline rings) .

Basic: What spectroscopic techniques are critical for characterizing substituent positions on the quinoline ring?

- H NMR : Methyl groups (e.g., 2-methyl) resonate as singlets at δ 2.6–2.8 ppm, while ethyl groups show quartets (δ 1.2–1.5 ppm for –CHCH) .

- C NMR : Quinoline carbons appear at δ 120–160 ppm; substituent effects shift signals predictably (e.g., electron-withdrawing Cl at δ 140–145 ppm) .

- IR spectroscopy : C–Cl stretches (550–650 cm) and C–N vibrations (1350–1500 cm) confirm functionalization .

Advanced: How can researchers address contradictory biological activity data in quinoline-based compounds?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing ethyl with trifluoromethyl) to isolate contributing factors .

- Computational modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC values.

- Control experiments : Assess purity (HPLC) and confirm stereochemistry (X-ray crystallography) to rule out structural misassignment .

Advanced: What methodological considerations are essential when designing fluorescent sensors based on quinoline derivatives?

- Chelation-enhanced fluorescence (CHEF) : Introduce electron-donating groups (e.g., –OH or –NH) at the 8-position to enhance quantum yield (e.g., from 0.004 to 0.70 in modified 8-hydroxyquinolines) .

- Solvent effects : Optimize polarity to minimize quenching; methanol or DMSO are common choices for Zn sensing .

- Selectivity screening : Test against competing ions (e.g., Fe, Cu) using fluorescence titration .

Basic: What are the challenges in purifying this compound, and how can they be mitigated?

- Low solubility : Recrystallization from methanol/water mixtures improves yield .

- Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers.

- Degradation : Store under inert atmosphere (N) at –20°C to prevent oxidation of the ethyl group .

Advanced: How to analyze hydrogen bonding and intermolecular interactions in quinoline derivatives using crystallographic data?

- Hydrogen bond identification : SHELXL-generated Fourier maps reveal N–H···N and C–H···Cl interactions (e.g., chains along [100] in N-substituted quinolines) .

- Packing analysis : Software like Mercury visualizes π-π stacking (3.5–4.0 Å interplanar distances) and van der Waals contacts.

- Twinned crystals : Refinement with twin laws (e.g., BASF parameter in SHELXL) accounts for domain ratios (e.g., 0.86:0.14 in a quinoline derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.